acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine
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Overview
Description
Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine is a compound that combines the properties of acetic acid and a hydroxylamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine typically involves the reaction of acetic acid with a hydroxylamine derivative under controlled conditions. One common method involves the use of hydroxylamine hydrochloride in the presence of acetic acid, which facilitates the formation of the desired compound . The reaction conditions often include moderate temperatures and controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve electrophiles such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophiles, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxyimino-acetic acid: Shares the hydroxylamine group but differs in the acetic acid derivative.
2-(Hydroxyamino)acetic acid: Similar structure but lacks the cycloheptylidene group.
Hydroxylamine hydrochloride: A simpler hydroxylamine derivative used in various chemical reactions
Uniqueness
Acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine is unique due to its combination of acetic acid and a hydroxylamine derivative with a cycloheptylidene group.
Properties
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYYRIWAFIMBPT-VILQZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(C(=NO)CC1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCC(/C(=N\O)/CC1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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